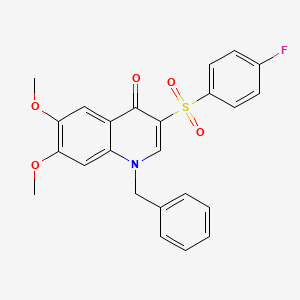

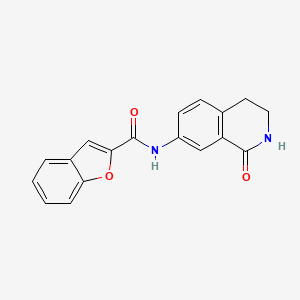

1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one” is a chemical compound with the molecular formula C24H20FNO5S . It’s not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of this compound consists of 24 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . The molecular weight is 453.48.Scientific Research Applications

Fluorescent Probing and Imaging

1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one derivatives have been applied in the development of fluorescent probes for biological and biochemical applications. A notable example is a highly sensitive fluorescent probe designed for the fast recognition of DTT (1, 4-dithiothreitol), which plays crucial roles in biology, biochemistry, and biomedicine. This probe, based on a two-photon fluorescent design, allows for rapid DTT detection within seconds and has been successfully used for one- and two-photon imaging of DTT in HepG2 cells, showcasing low cytotoxicity (Sun et al., 2018).

Organic Synthesis and Catalyst-Free Reactions

The compound has also found utility in organic synthesis, particularly in catalyst-free green synthesis processes. For example, novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives were synthesized via a one-pot four-component reaction under ultrasonic conditions. This method highlights an effective approach with advantages such as high yields, shorter reaction times, and simple workup procedures, demonstrating the compound's utility in facilitating environmentally friendly synthesis methods (Govindaraju et al., 2016).

C-H Bond Functionalization

Another significant application is in C-H bond functionalization, where copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates was achieved. This method employed an 8-aminoquinoline moiety as the bidentate directing group, leading to the synthesis of various aryl sulfones with excellent regioselectivity and good yields. This showcases the compound's role in facilitating novel methods for C-H sulfonylation, contributing to the development of sulfone-based pharmaceuticals and materials (Liu et al., 2015).

Anticancer Activity

In pharmacological research, some novel sulfonamide derivatives, potentially related to or derived from the compound , have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research suggests that derivatives with certain structural modifications exhibit potent anticancer properties, highlighting the compound's relevance in the development of new anticancer agents (Ghorab et al., 2015).

properties

IUPAC Name |

1-benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5S/c1-30-21-12-19-20(13-22(21)31-2)26(14-16-6-4-3-5-7-16)15-23(24(19)27)32(28,29)18-10-8-17(25)9-11-18/h3-13,15H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDXRPJWPNHZHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2362475.png)

![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2362477.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2362478.png)

![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/no-structure.png)

![[4-[(Z)-2-Cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2362489.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea](/img/structure/B2362493.png)

![(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2362494.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)